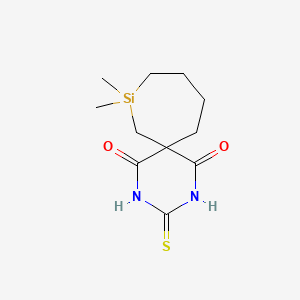
3-Ethyl-2,4,5-trimethyl-1H-pyrrole
Übersicht
Beschreibung
3-Ethyl-2,4,5-trimethyl-1H-pyrrole is a chemical compound with the molecular formula C9H15N . It is also known by other names such as Pyrrole, 3-ethyl-2,4,5-trimethyl-; Phyllopyrrole; 2,3,5-Trimethyl-4-ethylpyrrole .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2,4,5-trimethyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The ethyl and methyl groups are attached to the carbon atoms of the ring .Physical And Chemical Properties Analysis
3-Ethyl-2,4,5-trimethyl-1H-pyrrole has a molecular weight of 137.2221 . Other physical and chemical properties such as density, melting point, and boiling point were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Pyrrole Derivatives in Synthesis and Medicinal Chemistry
- Synthesis of Bioactive Pyrroles : Pyrrole derivatives, including 3-Ethyl-2,4,5-trimethyl-1H-pyrrole, are used as building blocks in synthesizing bioactive compounds. These include natural products like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, known for their anti-tumor, HIV integrase inhibition, and vascular disrupting activities (Gupton et al., 2014).
Computational and Spectroscopic Studies
- Structural and Computational Analysis : Studies on pyrrole derivatives involve spectroscopic and computational analyses, such as in the case of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. These analyses include molecular electrostatic potential, natural bond orbital interactions, and vibrational analysis, providing insights into the molecular properties of pyrrole derivatives (Singh et al., 2014).
Applications in Polymerization and Material Science
- Electropolymerization : Pyrrole compounds, including those structurally related to 3-Ethyl-2,4,5-trimethyl-1H-pyrrole, are utilized in electropolymerization processes. These processes significantly enhance properties like polymerization rate, electrochemical capacity, and electroconductivity, useful in material science applications (Sekiguchi et al., 2002).
Chemical Synthesis and Catalysis
- Catalytic Processes and Synthetic Methods : Pyrrole derivatives are used in various catalytic processes and synthetic methods. For instance, they play a role in chromium-catalyzed ethylene trimerization, where pyrrolyl complexes are investigated for their mechanistic involvement in the formation of 1-hexene (Rensburg et al., 2004).
Eigenschaften
IUPAC Name |
3-ethyl-2,4,5-trimethyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-5-9-6(2)7(3)10-8(9)4/h10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMBKUFPKCVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199969 | |
| Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2,4,5-trimethyl-1H-pyrrole | |
CAS RN |
520-69-4 | |
| Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

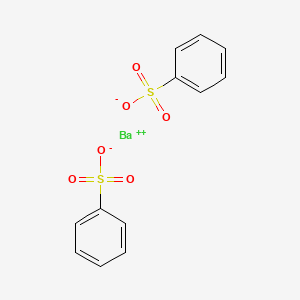
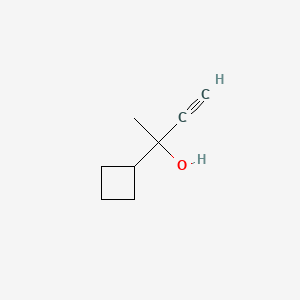
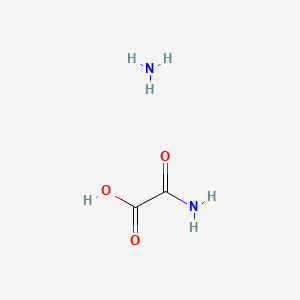



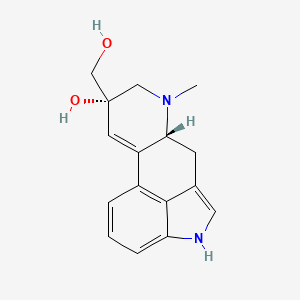
![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione](/img/structure/B3343341.png)
![8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione](/img/structure/B3343362.png)
